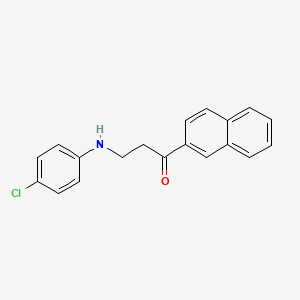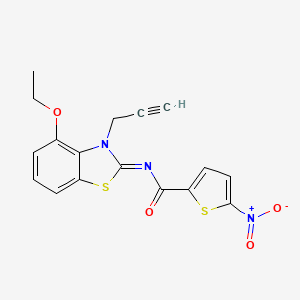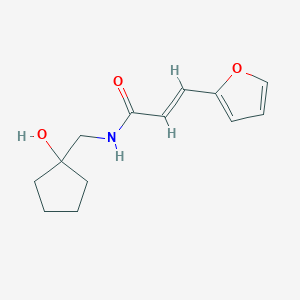
3-(4-Chloroanilino)-1-(2-naphthyl)-1-propanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves the use of 1-naphthol and epichlorohydrin as starting materials, as reported in the kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, an intermediate in the synthesis of beta-adrenergic receptor blockers . The preparation of racemic 1-chloro-3-(1-naphthyloxy)-2-propanol and its subsequent resolution into optically pure forms using stereoselective hydrolysis with enzymes from native sources is a notable method that could potentially be adapted for the synthesis of 3-(4-Chloroanilino)-1-(2-naphthyl)-1-propanone.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-(4-Chloroanilino)-1-(2-naphthyl)-1-propanone can be analyzed using techniques such as IR spectroscopy, DSC, and X-ray diffraction . These methods provide information on the crystal packing and phase behavior of the compounds, which are crucial for understanding their stability and reactivity. The "guaifenesin-like" crystal packing observed in the precursors of chiral drugs propranolol and pindolol indicates a common structural motif that might be present in related compounds.
Chemical Reactions Analysis
The removal of protecting groups, such as the 2-naphthylmethyl (Nap) ether protecting group, is a critical step in the synthesis of complex molecules . The mild method using DDQ and β-pinene demonstrates the ability to deprotect highly sensitive substrates without affecting acid or base-sensitive groups. This technique could be relevant for the deprotection steps in the synthesis of 3-(4-Chloroanilino)-1-(2-naphthyl)-1-propanone, ensuring high yields and preserving the integrity of the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are influenced by their crystal structure and phase behavior. The study of 3-(1-naphthyloxy)- and 3-(4-indolyloxy)-propane-1,2-diol provides insights into the factors that affect the stability of solid racemic compounds and their crystallization patterns . These findings can be extrapolated to understand the properties of 3-(4-Chloroanilino)-1-(2-naphthyl)-1-propanone, such as solubility, melting point, and reactivity, which are essential for its practical applications in drug synthesis and other chemical processes.
科学的研究の応用
Crystallographic and Spectroscopic Elucidation
- The compound's crystal structure facilitates inter- and intramolecular hydrogen bonding, which is significant for understanding its chemical behavior and potential applications (Abdel-Jalil et al., 2015).
Intermediate in Synthesis of Beta-Adrenergic Blockers
- This compound serves as an intermediate in the synthesis of beta-adrenergic blocking agents, highlighting its importance in pharmaceutical applications (Kapoor et al., 2003).
Antimicrobial Activities
- Derivatives of this compound have shown antimicrobial activities, suggesting its potential use in developing new antimicrobial agents (Mohamed et al., 2008).
Catalysis in Alkylation Reaction
- The compound plays a role in the alkylation reaction of 1-naphthol with epichlorohydrin, which is crucial in the production of propranolol, a beta-blocker and antioxidant (Jovanovic et al., 2006).
Enantioselective Biotransformation in Rabbits
- The compound undergoes enantioselective biotransformation in rabbits, indicating its potential in studying metabolic pathways and drug development (Matsumoto et al., 1995).
Protecting Group in Stereoselective Glycosylation
- It serves as a protecting group in stereoselective glycosylation, important in the synthesis of complex sugars and potentially in drug development (Crich & Wu, 2006).
Fluorescent Biolabels
- The compound can be used in the synthesis of fluorescent biolabels, useful in biochemical and medical research (Mal’kina et al., 2013).
Photophysical Properties
- Studies on its photophysical properties, such as photoexcitation and photon processes, are essential for understanding its potential applications in photodynamic therapy and photochemistry (Johnston & Scaiano, 1987).
Chirality and Molecular Interactions
- The role of chirality in the compound's structure and interactions opens up possibilities for its use in studying stereochemistry and molecular interactions (Seurre et al., 2004).
特性
IUPAC Name |
3-(4-chloroanilino)-1-naphthalen-2-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO/c20-17-7-9-18(10-8-17)21-12-11-19(22)16-6-5-14-3-1-2-4-15(14)13-16/h1-10,13,21H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMFJYNGTNSVRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)CCNC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2524376.png)


![7-(6-Ethyl-5-fluoropyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B2524380.png)
![4-(2-methylbutyl)phenyl (E)-3-[4-(hexyloxy)phenyl]-2-propenoate](/img/structure/B2524382.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2524384.png)

![Tert-butyl N-[4-[[2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonyl]amino]cyclohexyl]carbamate](/img/structure/B2524386.png)


![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2524390.png)
![3-[(2,4-Dichlorophenyl)methyl]-2,4-dihydroxybenzaldehyde](/img/structure/B2524391.png)
![N-[2-Methoxy-2-(2-methylphenyl)ethyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2524398.png)